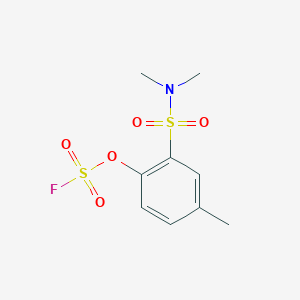
4-(1-amino-2-hidroxietil)benzoato de metilo HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₃. It is a white to yellow solid that is soluble in water and other polar solvents. This compound is often used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Potential use in the development of pharmaceutical agents due to its bioactive properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Methyl 4-(1-nitro-2-hydroxyethyl)benzoate.
Reduction: Methyl 4-(1-amino-2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(1-amino-2-hydroxyethyl)benzoate: The non-hydrochloride form of the compound.
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride (R-isomer): The enantiomeric form with different stereochemistry.
Methyl 4-(1-nitro-2-hydroxyethyl)benzoate: An oxidized derivative.
Uniqueness
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyethyl groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
methyl 4-(1-amino-2-hydroxyethyl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)
![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2580944.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)

![2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2580953.png)
